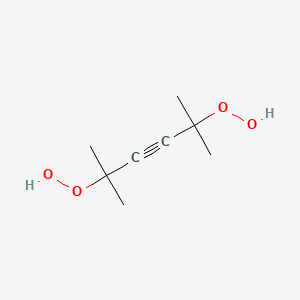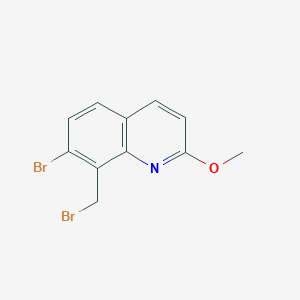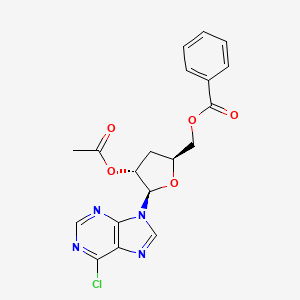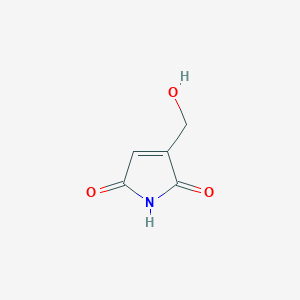
1-(2-BROMOETHYL)CYCLOHEXAN-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-BROMOETHYL)CYCLOHEXAN-1-OL is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a hydroxyl group and a bromoethyl group
准备方法
The synthesis of 1-(2-BROMOETHYL)CYCLOHEXAN-1-OL typically involves the bromination of cyclohexanol. One common method is the reaction of cyclohexanol with hydrobromic acid (HBr) in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete bromination. Industrial production methods may involve more efficient catalytic processes to achieve higher yields and purity.
化学反应分析
1-(2-BROMOETHYL)CYCLOHEXAN-1-OL undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of cyclohexanol derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reagents and conditions used.
Reduction Reactions: The compound can be reduced to form cyclohexane derivatives with different substituents.
Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, potassium permanganate (KMnO4) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(2-BROMOETHYL)CYCLOHEXAN-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1-(2-BROMOETHYL)CYCLOHEXAN-1-OL involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to changes in the activity of enzymes or receptors, thereby exerting its effects. The specific pathways involved depend on the biological context and the target molecules.
相似化合物的比较
1-(2-BROMOETHYL)CYCLOHEXAN-1-OL can be compared with other similar compounds such as:
1-(2-Chloroethyl)cyclohexanol: Similar in structure but with a chloroethyl group instead of a bromoethyl group.
1-(2-Iodoethyl)cyclohexanol: Contains an iodoethyl group, which can lead to different reactivity and applications.
1-(2-Bromoethyl)cyclopentanol: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
属性
分子式 |
C8H15BrO |
|---|---|
分子量 |
207.11 g/mol |
IUPAC 名称 |
1-(2-bromoethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H15BrO/c9-7-6-8(10)4-2-1-3-5-8/h10H,1-7H2 |
InChI 键 |
MPAIFPAUJJNGIB-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)(CCBr)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-[(dimethylamino)sulfonyl]-2-methylbenzoate](/img/structure/B8583289.png)



![Benzoic acid, 4-[methyl(2-methyl-4-quinazolinyl)amino]-](/img/structure/B8583333.png)






